REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=O.[NH2:15][C:16]([NH2:18])=[S:17]>CO>[F:12][C:11]([F:14])([F:13])[C:7]1[CH:6]=[C:5]([C:3]2[S:17][C:16]([NH2:18])=[N:15][CH:2]=2)[CH:10]=[CH:9][CH:8]=1
|
Name
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|
Quantity
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2.5 g
|
Type
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reactant
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
710 mg
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Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred overnight at 75° C. in an oil bath
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a 100-mL round bottom flask, was placed
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled with a water/ice bath
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Type
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FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
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DISSOLUTION
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Details
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The residue was dissolved in 200 mL of ethyl acetate
|
Type
|
WASH
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Details
|
The resulting mixture was washed with 1×50 mL of sodium hydroxide (1 N) and 2×50 mL of brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 2.2 g (96%) of 5-(3-(trifluoromethyl)phenyl)thiazol-2-amine as a white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)C1=CN=C(S1)N)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |